molecular formula C15H14O3 B1334183 (3'-Methoxy-biphenyl-3-yl)-acetic acid CAS No. 669713-72-8

(3'-Methoxy-biphenyl-3-yl)-acetic acid

Cat. No.: B1334183
CAS No.: 669713-72-8
M. Wt: 242.27 g/mol
InChI Key: QJYWEINWHUVEEN-UHFFFAOYSA-N
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Description

(3’-Methoxy-biphenyl-3-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The methoxy group (-OCH3) attached to one of the benzene rings and the acetic acid group (-CH2COOH) attached to the other ring make this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Methoxy-biphenyl-3-yl)-acetic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene.

    Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group on the benzene ring.

    Introduction of Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3’-Methoxy-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetic acid group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products Formed

    Oxidation: Formation of (3’-Hydroxy-biphenyl-3-yl)-acetic acid.

    Reduction: Formation of (3’-Methoxy-biphenyl-3-yl)-ethanol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3’-Methoxy-biphenyl-3-yl)-acetic acid depends on its interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxy and acetic acid groups play crucial roles in these interactions by forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-3-yl-acetic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    (3’-Hydroxy-biphenyl-3-yl)-acetic acid: Contains a hydroxyl group instead of a methoxy group, which may alter its properties.

    (4’-Methoxy-biphenyl-3-yl)-acetic acid: The position of the methoxy group is different, which may influence its reactivity and interactions.

Uniqueness

(3’-Methoxy-biphenyl-3-yl)-acetic acid is unique due to the specific positioning of the methoxy and acetic acid groups, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-7-3-6-13(10-14)12-5-2-4-11(8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYWEINWHUVEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374841
Record name (3'-Methoxy-biphenyl-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-72-8
Record name (3'-Methoxy-biphenyl-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-72-8
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